Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Antiplatelet Activity : A study explored the synthesis and evaluation of derivatives of Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) for selective anti-PAR4 (protease-activated receptor 4) activity, identifying important functional groups contributing to anti-PAR4 activity. This research provides a foundation for the development of novel antiplatelet drug candidates, with derivatives showing potent inhibitory effects on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression (Hua-Sin Chen et al., 2008).
Polymerization Catalysts : Zirconium complexes containing fully deprotonated 2-(2H-benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-pentylphenol were used as catalysts for the polymerization of ethylene, producing polyethylene with bimodal or multimodal molecular weight distribution. This application highlights the potential of these complexes in the polymer industry for creating materials with specific properties (Junseong Lee & Youngjo Kim, 2012).
Intermolecular Interactions : A study on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including Ethyl 2-(4-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate, demonstrated self-assembled dimers in solid state through symmetrically equivalent O⋯π-hole tetrel bonding interactions. This research provides insights into the nucleophilic/electrophilic nature of groups affected by substituents, influencing the interaction energy of the C⋯O tetrel bond (Muhammad Naeem Ahmed et al., 2020).
Material Science and Chemistry
- Liquid Crystalline Polysiloxanes : The synthesis of monomers containing a fluorinated chain and a central mesogenic moiety for the production of polysiloxanes exhibited high smectogen properties. This research suggests applications in creating materials with specific optical properties, where transition temperatures and mesophase behavior are influenced by the length of the fluorinated moiety and the nature of the mesogenic core (F. Bracon et al., 2000).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a triazole ring have been reported to show a wide range of biological activities . They can interact with various targets, leading to anti-inflammatory, antitumor, antiviral, and antimicrobial effects .
Mode of Action
Compounds with a similar structure, such as 1° benzylic halides, typically react via an sn2 pathway . In this reaction, a nucleophile (a molecule that donates an electron pair) attacks the compound, leading to a change in its structure .
Biochemical Pathways
It’s known that compounds with a similar structure can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, depending on the specific targets and biological context.
Pharmacokinetics
The molecular structure of the compound, as provided by echa , suggests that it may have certain pharmacokinetic properties For instance, its aromatic rings and halogen atoms might influence its absorption and distribution
Result of Action
Similar compounds have been reported to have diverse biological activities, such as anti-inflammatory, antitumor, antiviral, and antimicrobial effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
properties
IUPAC Name |
ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3O4/c1-2-32-24(31)15-3-7-17(8-4-15)29-14-22(27-28-29)23(30)20-12-11-19(13-21(20)26)33-18-9-5-16(25)6-10-18/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHVMPKTLOQLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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